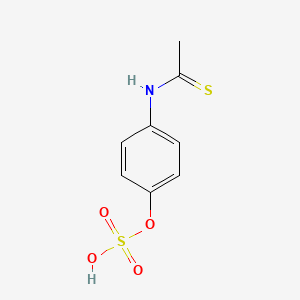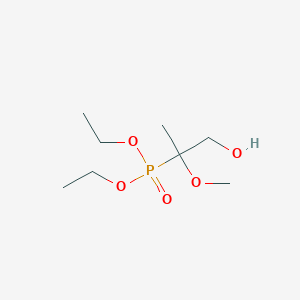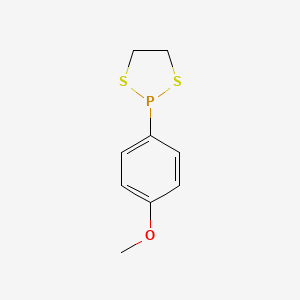![molecular formula C12H18N6O2S B14380491 N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-83-9](/img/structure/B14380491.png)
N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a purine derivative linked to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps One common approach is to start with the purine derivative, which is then reacted with a butylthiol compound to introduce the sulfanyl group This intermediate is subsequently reacted with an isocyanate derivative to form the urea linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The urea linkage may enhance binding affinity through hydrogen bonding interactions. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, sulfanyl linkage, and urea moiety together with the purine core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88090-83-9 |
|---|---|
Formule moléculaire |
C12H18N6O2S |
Poids moléculaire |
310.38 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C12H18N6O2S/c19-5-4-14-12(20)13-3-1-2-6-21-11-9-10(16-7-15-9)17-8-18-11/h7-8,19H,1-6H2,(H2,13,14,20)(H,15,16,17,18) |
Clé InChI |
RASNGQMBQIKKQN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)





![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)

![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
